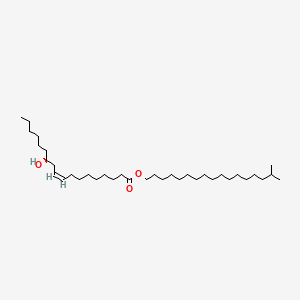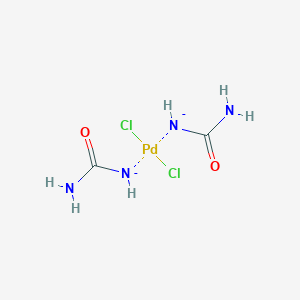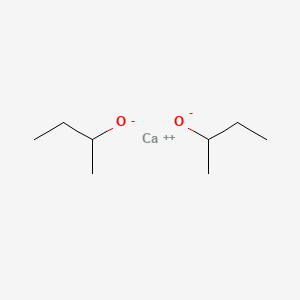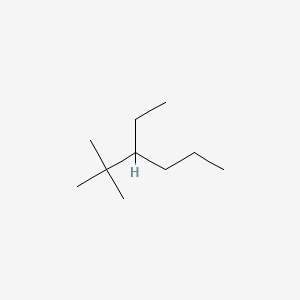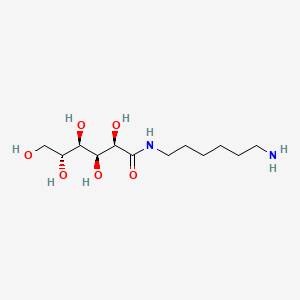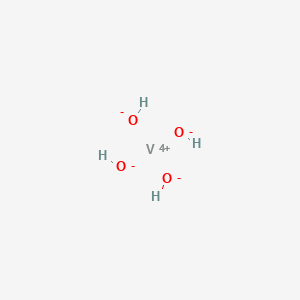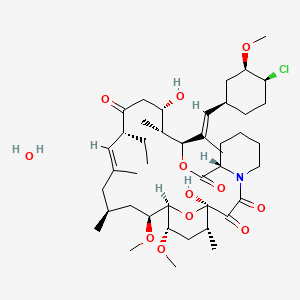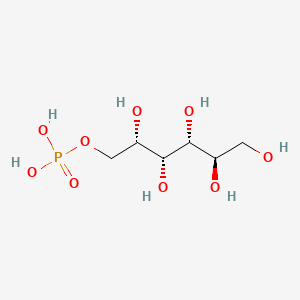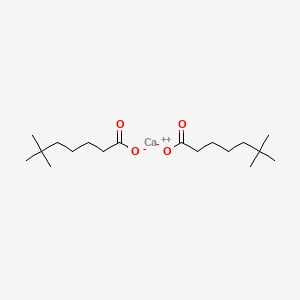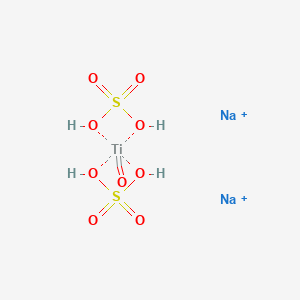
Disodium oxodisulphatotitanate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium oxodisulphatotitanate(2-) is a chemical compound with the molecular formula H4Na2O9S2Ti+2 It is a complex inorganic compound that contains titanium, sulfur, sodium, and oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disodium oxodisulphatotitanate(2-) typically involves the reaction of titanium dioxide (TiO2) with sodium sulfate (Na2SO4) under specific conditions. The reaction is carried out at high temperatures to facilitate the formation of the desired compound. The general reaction can be represented as: [ \text{TiO}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{Na}_2\text{TiO(SO}_4\text{)}_2 ]
Industrial Production Methods: In industrial settings, the production of disodium oxodisulphatotitanate(2-) may involve more complex procedures, including the use of specialized reactors and controlled environments to ensure the purity and yield of the compound. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions: Disodium oxodisulphatotitanate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or carbon monoxide.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, or metal hydrides are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The products of these reactions can vary widely based on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium compounds, while reduction could produce lower oxidation state species.
Aplicaciones Científicas De Investigación
Disodium oxodisulphatotitanate(2-) has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other titanium-based compounds and materials.
Biology: The compound’s unique properties make it a candidate for various biological studies, particularly in understanding metal-sulfur interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems or imaging agents.
Mecanismo De Acción
The mechanism by which disodium oxodisulphatotitanate(2-) exerts its effects is primarily through its ability to interact with other chemical species. The titanium center can coordinate with various ligands, facilitating a range of chemical transformations. The sulfur atoms in the compound can also participate in redox reactions, further contributing to its reactivity. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparación Con Compuestos Similares
Disodium Terephthalate: Another disodium compound with applications in energy storage and materials science.
Disodium Sulfate: A simpler sodium sulfate compound used in various industrial processes.
Uniqueness: Disodium oxodisulphatotitanate(2-) is unique due to its combination of titanium and sulfur, which imparts distinct chemical properties not found in simpler sodium or titanium compounds
Propiedades
Número CAS |
18177-89-4 |
|---|---|
Fórmula molecular |
H4Na2O9S2Ti+2 |
Peso molecular |
306.0 g/mol |
Nombre IUPAC |
disodium;oxotitanium;sulfuric acid |
InChI |
InChI=1S/2Na.2H2O4S.O.Ti/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);;/q2*+1;;;; |
Clave InChI |
KAVKQUWIUUJLSG-UHFFFAOYSA-N |
SMILES canónico |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



